Bisoprolol fumarate is a highly selective beta-1 adrenergic receptor blocker primarily used in the management of hypertension and heart failure. It operates without intrinsic sympathomimetic activity and has no significant membrane-stabilizing effects, making it a preferred choice in clinical settings for patients requiring effective blood pressure control without adverse cardiac stimulation.
Bisoprolol fumarate is synthesized from 4-hydroxybenzyl alcohol and isopropylamine, with fumaric acid being used to form the fumarate salt. The compound is commercially available and is often produced in pharmaceutical manufacturing settings.
Bisoprolol fumarate falls under the category of beta blockers, specifically targeting the beta-1 adrenergic receptors. It is classified as a pharmaceutical compound used primarily in cardiology.
The synthesis of bisoprolol fumarate involves several key steps:
The synthesis requires careful control of reaction conditions, including temperature and pH, to minimize impurities and maximize yield. Typical yields range from 30 to 38 kg per batch depending on the specific method employed .
The molecular formula of bisoprolol fumarate is . Its structure features a distinct beta-1 selective blocking moiety with a phenolic structure and an isopropylamino group.
The primary chemical reactions involved in the synthesis include:
The purification steps involve washing organic layers and using chromatographic techniques to ensure high purity levels (typically over 95%) for pharmaceutical applications .
Bisoprolol fumarate exerts its effects by selectively blocking beta-1 adrenergic receptors located primarily in cardiac tissues. This blockade results in decreased heart rate and myocardial contractility, leading to reduced cardiac output and lower blood pressure.
Bisoprolol fumarate is widely used in clinical practice for:
Bisoprolol fumarate is a beta-adrenoceptor antagonist with the systematic chemical name 1-(4-((2-(1-Methylethoxy)ethoxy)methyl)phenoxy)-3-((1-methylethyl)amino)-2-propanol fumarate (2:1). Its molecular formula is C₄₀H₆₆N₂O₁₂, reflecting the dimeric complex where two bisoprolol base molecules associate with one fumaric acid molecule (molecular weight: 766.96 g/mol). The structure integrates:
Stereochemistry is critical for pharmacological activity. The chiral center at C₁ of the propanolamine chain adopts an (S)-configuration, which optimizes binding to β₁-adrenergic receptors. The (R)-enantiomer exhibits significantly reduced activity. Commercial bisoprolol fumarate consists of the pure (S)-enantiomer, synthesized via stereoselective routes to ensure >99.5% enantiomeric purity [3] [4].
Bisoprolol fumarate displays high aqueous solubility across physiologically relevant media:
Its pH-dependent solubility profile stems from the secondary amine group (pKa = 9.67), which protonates in acidic conditions, enhancing hydration. In alkaline environments (pH > 10), the free base precipitates, reducing solubility. The experimental logP (octanol/water) is 1.75 ± 0.05, indicating moderate lipophilicity suitable for membrane permeation without excessive tissue accumulation [3].
Table 1: Solubility Profile of Bisoprolol Fumarate
Solvent/Medium | Temperature (°C) | Solubility (mg/mL) |
---|---|---|
Water | 25 | 1200 |
0.1 M HCl | 37 | 1150 |
pH 4.5 buffer | 37 | 1100 |
pH 6.8 buffer | 37 | 980 |
Ethanol | 25 | 850 |
Methanol | 25 | 920 |
Bisoprolol fumarate exhibits complex solid-state behavior with three identified crystalline forms:
Thermodynamic studies confirm an enantiotropic relationship between Forms I and II, with a transition temperature of 40–45°C. Below 40°C, Form II is metastable; above 45°C, it becomes less stable than Form I. Hydrate formation is reversible below 40% RH, but kinetic trapping occurs under dry storage. Accelerated stability tests (40°C/75% RH, 6 months) show no form conversion in Form I, confirming its suitability for formulations [2] [5].
Table 2: Thermal and Hygroscopic Properties of Bisoprolol Fumarate Polymorphs
Property | Form I | Form II | Hydrate |
---|---|---|---|
Melting Point (°C) | 100–102 (dec) | 92–94 | 85–88 (dehyd) |
Stability Range (°C) | <120 | <40 | <60 |
Critical RH (%) | >80 | >80 | <40 |
DSC Endotherm (°C) | 100.5 | 93.2 | 65.3 (water loss) |
XRPD fingerprints distinguish the forms:
FTIR Spectroscopy (cm⁻¹):
¹³C NMR (DMSO-d₆, ppm):
Mass Spectrometry (ESI+, m/z):
Table 3: Key Spectroscopic Identifiers for Bisoprolol Fumarate
Technique | Key Signals | Assignment |
---|---|---|
FTIR | 3300–3500 cm⁻¹ | O-H/N-H stretch |
1701 cm⁻¹ | Fumarate C=O stretch | |
1605, 1582 cm⁻¹ | Aromatic C=C | |
¹H NMR | 7.15 ppm (d, 2H) | Aromatic protons |
4.55 ppm (s, 2H) | -OCH₂- ether | |
2.75 ppm (m, 1H) | -NCH(CH₃)₂ | |
MS (ESI+) | 326.2 m/z | [Bisoprolol + H]⁺ |
116.1 m/z | Propanolamine fragment |
The fumarate salt was selected over other anions (succinate, maleate) due to:
Stability mechanisms:
Table 4: Stability Performance of Bisoprolol Fumarate
Stress Condition | Degradation Products | Max. Degradation (%) |
---|---|---|
Hydrolysis (0.1M HCl, 70°C) | None detected | <0.1 |
Oxidation (H₂O₂ 3%, 25°C) | N-Oxide (trace) | 0.3 |
Photolysis (UV, 7 days) | De-alkylated derivative | 0.8 |
Thermal (105°C, 48h) | None detected | <0.1 |
Salt disproportionation risks are negligible due to congruent solubility of bisoprolol and fumarate ions. No polymorphism-related stability issues are observed; ICH guidelines deem polymorphism control unnecessary due to equivalent solubility and dissolution rates across forms [2] [5] [6].
Comprehensive Compound Nomenclature
Table 5: Accepted Nomenclature for Bisoprolol Fumarate
Designation Type | Name |
---|---|
IUPAC Name | (2S)-1-(4-((2-(Isopropoxy)ethoxy)methyl)phenoxy)-3-(isopropylamino)propan-2-ol (E)-but-2-enedioate |
Pharmacopeial Name | Bisoprolol Fumarate |
CAS Registry | 104344-23-2 |
Synonyms | Bisoprolol hemifumarate; Concor®; Zebeta® |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: